molecular formula C7H6FIO2 B14779080 5-Fluoro-4-iodo-2-methoxyphenol

5-Fluoro-4-iodo-2-methoxyphenol

Cat. No.: B14779080
M. Wt: 268.02 g/mol
InChI Key: BHSWZKQKAPPKAB-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-2-methoxyphenol is an organic compound with the molecular formula C7H6FIO2 It is a derivative of phenol, where the hydrogen atoms at positions 5 and 4 of the benzene ring are substituted by fluorine and iodine atoms, respectively, and the hydrogen atom at position 2 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodo-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the iodination of 5-Fluoro-2-methoxyphenol. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodo-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-iodo-2-methoxyphenol is a halogenated phenol with a fluorine atom at the 5-position, an iodine atom at the 4-position, and a methoxy group at the 2-position of the phenolic ring. It is used in pharmaceutical development as a building block in the synthesis of biologically active compounds, particularly in drug discovery. The presence of both fluorine and iodine enhances its reactivity and potential for forming various derivatives. The methoxy group contributes to its solubility and stability, making it a versatile candidate for various synthetic pathways and biological studies.

Reactions
this compound can undergo several reactions using common reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines or thiols for substitution reactions.

Biological Activity
The biological activity of this compound is notable due to its structural characteristics. Compounds with similar structures can modulate oxidative stress and inflammatory responses, suggesting potential therapeutic applications. Interaction studies reveal that this compound may influence various biochemical pathways.

Structural Analogs
Several compounds share structural similarities with this compound. The dual halogenation offers enhanced opportunities for chemical modifications and potential applications not found in simpler analogs.

Compound NameStructural FeaturesBiological Activity
4-Fluoro-2-methoxyphenolFluorine at position 4Antioxidant and anti-inflammatory properties
3-Iodo-4-methoxyphenolIodine at position 3Antimicrobial activity
5-Bromo-2-methoxyphenolBromine at position 5Used in dye synthesis
4-Aminomethyl-5-fluoro-2-methoxyphenolAminomethyl group additionPotential enzyme inhibitor

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-2-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-iodo-2-methoxyphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6FIO2

Molecular Weight

268.02 g/mol

IUPAC Name

5-fluoro-4-iodo-2-methoxyphenol

InChI

InChI=1S/C7H6FIO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3

InChI Key

BHSWZKQKAPPKAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1O)F)I

Origin of Product

United States

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